molecular formula C7H14N2O3S B12085396 N-(Ethanesulfonyl)pyrrolidine-3-carboxamide

N-(Ethanesulfonyl)pyrrolidine-3-carboxamide

Cat. No.: B12085396
M. Wt: 206.27 g/mol
InChI Key: YYKHIUXTCLSDIU-UHFFFAOYSA-N
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Description

N-(Ethanesulfonyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an ethanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(Ethanesulfonyl)pyrrolidine-3-carboxamide typically begins with pyrrolidine, ethanesulfonyl chloride, and a suitable carboxamide precursor.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(Ethanesulfonyl)pyrrolidine-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom of the ethanesulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the ethanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often at elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(Ethanesulfonyl)pyrrolidine-3-carboxamide is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to natural substrates. It may serve as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure allows for the exploration of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(Ethanesulfonyl)pyrrolidine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The ethanesulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methanesulfonyl)pyrrolidine-3-carboxamide
  • N-(Propylsulfonyl)pyrrolidine-3-carboxamide
  • N-(Butanesulfonyl)pyrrolidine-3-carboxamide

Uniqueness

N-(Ethanesulfonyl)pyrrolidine-3-carboxamide is unique due to the specific length and properties of the ethanesulfonyl group. This group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

N-ethylsulfonylpyrrolidine-3-carboxamide

InChI

InChI=1S/C7H14N2O3S/c1-2-13(11,12)9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

YYKHIUXTCLSDIU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(=O)C1CCNC1

Origin of Product

United States

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